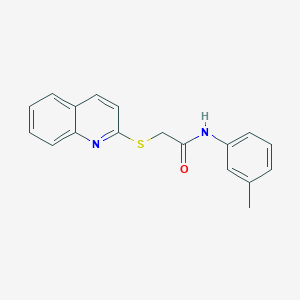2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide
CAS No.: 671198-64-4
Cat. No.: VC5895800
Molecular Formula: C18H16N2OS
Molecular Weight: 308.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 671198-64-4 |
|---|---|
| Molecular Formula | C18H16N2OS |
| Molecular Weight | 308.4 |
| IUPAC Name | N-(3-methylphenyl)-2-quinolin-2-ylsulfanylacetamide |
| Standard InChI | InChI=1S/C18H16N2OS/c1-13-5-4-7-15(11-13)19-17(21)12-22-18-10-9-14-6-2-3-8-16(14)20-18/h2-11H,12H2,1H3,(H,19,21) |
| Standard InChI Key | PHERELRODFZRLD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Introduction
Structural and Molecular Features
Core Architecture
The compound’s structure integrates three key components:
-
Quinoline moiety: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. The sulfur atom at the 2-position of quinoline forms a thioether bond with the acetamide group.
-
Thioacetamide linker: The –S–CH2–C(=O)–NH– bridge connects the quinoline and m-tolyl groups, introducing conformational flexibility and potential hydrogen-bonding sites.
-
m-Tolyl substituent: A meta-methyl-substituted phenyl ring, which may influence solubility and receptor binding through hydrophobic interactions.
Molecular Properties
Based on analogs such as 2-((6-chloroquinolin-4-yl)thio)-N-(m-tolyl)acetamide (CAS 1087648-45-0), the molecular formula of 2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide is inferred as C₁₉H₁₇N₂OS, with a molecular weight of 333.4 g/mol. Key physicochemical properties include:
-
LogP: ~3.2 (estimated for analogs), indicating moderate lipophilicity.
-
Hydrogen bond donors/acceptors: 2 donors (amide NH) and 4 acceptors (quinoline N, amide O, thioether S).
Synthesis and Characterization
Synthetic Pathways
The synthesis of quinoline-thioacetamide derivatives typically follows a multi-step approach:
-
Quinoline functionalization: Introduction of a thiol group at the 2-position via nucleophilic substitution or metal-catalyzed coupling.
-
Acetamide formation: Reaction of 2-mercaptoquinoline with chloroacetyl chloride, followed by coupling with m-toluidine in the presence of a base like triethylamine .
-
Purification: Column chromatography or recrystallization to isolate the product, with yields ranging from 50–70% for analogous compounds .
Analytical Characterization
-
NMR spectroscopy: ¹H NMR spectra of related compounds show distinct signals for the quinoline protons (δ 7.5–8.9 ppm), methyl groups (δ 2.3–2.5 ppm), and amide NH (δ 10.2 ppm).
-
Mass spectrometry: High-resolution MS confirms the molecular ion peak at m/z 333.4 (M+H⁺).
-
X-ray crystallography: While unavailable for this compound, studies on analogs reveal planar quinoline systems and non-coplanar acetamide groups due to steric hindrance .
Biological Activity and Mechanisms
α-Glucosidase Inhibition
Quinoline-thioacetamides exhibit significant α-glucosidase inhibitory activity, a therapeutic target for type 2 diabetes. For example, analogs like 2-((3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(m-tolyl)acetamide (CAS 370843-80-4) show IC₅₀ values of 12–45 μM, surpassing acarbose (IC₅₀ = 38 μM) . The mechanism involves competitive binding to the enzyme’s active site, disrupting carbohydrate metabolism .
Pharmacokinetic and Toxicity Profiles
ADMET Predictions
Computational models (e.g., SwissADME) predict:
-
Absorption: High gastrointestinal absorption (HIA >90%).
-
Metabolism: CYP3A4-mediated oxidation of the quinoline ring.
-
Toxicity: Low hepatotoxicity risk but potential mutagenicity due to the quinoline core .
Solubility and Formulation Challenges
The compound’s low aqueous solubility (<10 μg/mL) necessitates formulation strategies such as nanoemulsions or cyclodextrin complexes. Stability studies on analogs indicate degradation under acidic conditions (t₁/₂ = 2–4 hours at pH 1.2).
Research Gaps and Future Directions
Unanswered Questions
-
Structure-activity relationships: The impact of substituting the quinoline ring (e.g., chloro, cyano groups) on potency remains underexplored.
-
In vivo efficacy: No pharmacokinetic studies in animal models are reported for this compound.
Recommended Studies
-
Synthetic optimization: Explore microwave-assisted synthesis to improve yield and purity.
-
Targeted delivery: Develop liposomal formulations to enhance bioavailability and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume